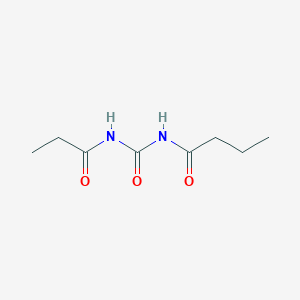
N-(propanoylcarbamoyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(propanoylcarbamoyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to a propanoyl group and a butanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(propanoylcarbamoyl)butanamide can be achieved through the reaction of butanamide with propanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of reactants, controlled addition of reagents, and efficient removal of by-products to optimize the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(propanoylcarbamoyl)butanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: Oxidative reactions can convert the amide group into carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can transform the carbonyl group into alcohols or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Propanoic acid and butanoic acid.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(propanoylcarbamoyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(propanoylcarbamoyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyramide: A simple amide with a butanamide group, lacking the propanoyl group.
Propanamide: An amide with a propanoyl group, lacking the butanamide group.
N-(butanoylcarbamoyl)propanamide: A similar compound with the positions of the propanoyl and butanamide groups reversed.
Uniqueness
N-(propanoylcarbamoyl)butanamide is unique due to the presence of both propanoyl and butanamide groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
873384-48-6 |
|---|---|
Formule moléculaire |
C8H14N2O3 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
N-(propanoylcarbamoyl)butanamide |
InChI |
InChI=1S/C8H14N2O3/c1-3-5-7(12)10-8(13)9-6(11)4-2/h3-5H2,1-2H3,(H2,9,10,11,12,13) |
Clé InChI |
JPXXANMIYFROPX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=O)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


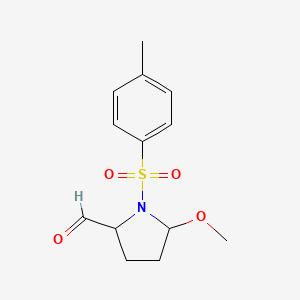
![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
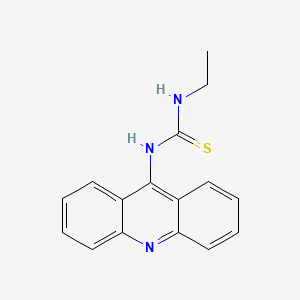
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
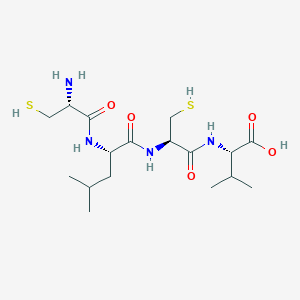
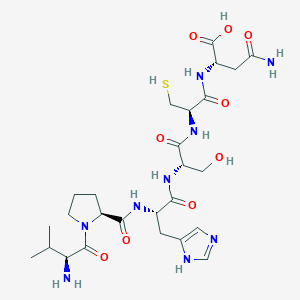
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
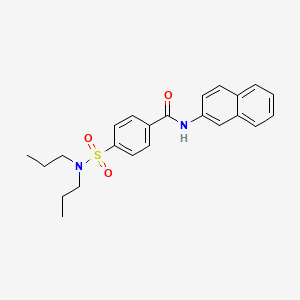
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)
